Ethyl 3,4-dichloro-5-fluorophenylacetate
Overview
Description
Ethyl 3,4-dichloro-5-fluorophenylacetate is an organic compound characterized by the presence of ethyl, dichloro, and fluorophenyl groups It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dichloro-5-fluorophenylacetate typically involves the esterification of 3,4-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents such as sodium methoxide or ammonia, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3,4-dichloro-5-fluorophenylacetic acid.
Reduction: 3,4-dichloro-5-fluorophenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-dichloro-5-fluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dichloro-5-fluorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary and are subject to ongoing research.
Comparison with Similar Compounds
- Ethyl 3,4-dichlorophenylacetate
- Ethyl 3,5-dichloro-4-fluorophenylacetate
- Ethyl 3,4-difluorophenylacetate
Comparison: Ethyl 3,4-dichloro-5-fluorophenylacetate is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique arrangement can influence its reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and potentially increase its ability to penetrate biological membranes.
Biological Activity
Ethyl 3,4-dichloro-5-fluorophenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Molecular Formula: C11H10Cl2F O2
Molecular Weight: 277.10 g/mol
IUPAC Name: Ethyl 3,4-dichloro-5-fluorobenzoate
The presence of chlorine and fluorine atoms in its structure enhances the compound's biological activity by potentially increasing its binding affinity to biological targets.
This compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity: The compound has shown promise in inhibiting various microbial strains, likely through disruption of cellular processes or structural integrity.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by triggering reactive oxygen species (ROS) production and affecting cell cycle regulation.
Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 16 |
Candida albicans | 128 |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results are summarized in Table 2.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 (Lung carcinoma) | 8.5 | Significant reduction in cell viability |
MCF-7 (Breast carcinoma) | 12.3 | Induction of apoptosis |
PC-3 (Prostate carcinoma) | 10.1 | Cell cycle arrest at G0/G1 phase |
HCT-116 (Colon carcinoma) | 15.0 | Increased ROS production |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent investigation focused on the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The study found that the compound exhibited potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents. -
Case Study on Anticancer Mechanism:
Another study explored the mechanism by which this compound induces apoptosis in A549 lung cancer cells. The researchers observed that treatment with the compound led to increased levels of caspase-3 and caspase-9, markers indicative of apoptotic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethyl ester group can significantly influence biological activity. Compounds with additional halogen substitutions or alterations in alkyl chain length have been synthesized and tested for enhanced efficacy against cancer and microbial targets.
Properties
IUPAC Name |
ethyl 2-(3,4-dichloro-5-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJIHHQUPBWXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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